Dimethylaminoethyl acrylate benzyl chloride
Overview
Description
Dimethylaminoethyl acrylate benzyl chloride (DMAEA-BC) is a chemical compound with the molecular formula C14H20ClNO2 . It is an important acrylic monomer that gives basic properties to copolymers . As a water-soluble monomer of cationic type, it is able to produce high molecular weight and is useful for chemicals for paper making, flocculants, etc .
Synthesis Analysis
2-Dimethylaminoethyl acrylate is prepared via transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin compounds or titanium compounds . More than 95% yield can be achieved . During the reaction, inhibitors must be present, because of the high tendency of starting material and product to polymerize .
Molecular Structure Analysis
The molecular structure of DMAEA-BC is represented by the formula C14H20ClNO2 . The average mass of the molecule is 269.767 Da and the monoisotopic mass is 269.118256 Da .
Chemical Reactions Analysis
The most significant use for DMAEA is the quaternization with alkylating agents (for example chloromethane, dimethyl sulfate, or benzyl chloride) to the quaternary ammonium salt . The most important compound is the reaction product with methyl chloride, trimethylammonium ethyl acrylate chloride .
Physical And Chemical Properties Analysis
DMAEA-BC is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol . It can form ignitable mixtures with air .
Scientific Research Applications
Synthesis of Polymerizable Monomers
- Dimethylaminoethyl acrylate benzyl chloride is used in synthesizing polymerizable monomers like N-[(dimethylamino)ethyl]acrylamide, which is prepared using acryloyl chloride and 2-dimethylaminoethylamine. This process involves studying various reaction conditions to optimize product yield, which has been found to be as high as 83% under certain conditions (Chen Ping, 2012).
Reaction Kinetics in Polymer Science
- The compound plays a role in the study of reaction kinetics of halogenated compounds with tertiary amine groups on an acrylic macromolecular chain. These reactions are significant in understanding the behavior of cationic polyelectrolytes and their interactions with different solvents and halogenated compounds (S. Dra̧gan, I. Petrariu, M. Dima, 1981).
Synthesis of N,N-Dimethylaminoethyl Acrylate
- It is involved in synthesizing N,N-Dimethylaminoethyl acrylate from N,N-dimethylaminol ethanol and acryloyl chloride, with a focus on determining optimal reaction conditions to maximize yield, which can reach up to 72.1% (Chen Jun, 2009).
Catalysis in Organic Synthesis
- The compound is used as a catalyst in the synthesis of spiroacenaphthylenes, demonstrating efficiency in multicomponent reactions in water. Its role as a catalyst highlights its potential in organic synthesis and green chemistry applications (Jia Zheng, Yiqun Li, 2012).
Preparation of Aqueous Dispersion Polymers
- This compound is used in the synthesis of aqueous dispersion polymers, like poly(dimethylaminoethyl methacrylate methyl chloride), which have applications in areas like water treatment and polymer science (Xu Jun, 2008).
Development of Corrosion Inhibitors
- Derivatives like benzyl dimethyl-n-hexadecylammonium chloride have been studied for their effectiveness as corrosion inhibitors, offering insights into materials science and industrial applications (R. Zvauya, J. Dawson, 1994).
Synthesis of Magnetic Nanoparticle-Based Catalysts
- The compound is used in the synthesis of magnetic nanoparticle-based catalysts, which are beneficial for reactions like the synthesis of benzopyranes in water, showcasing its role in advancing nanotechnology and catalysis (Nasrin Zohreh, S. Hosseini, A. Pourjavadi, C. Bennett, 2014).
Safety and Hazards
Future Directions
The global DMAEA market, which includes DMAEA-BC, is projected to grow significantly in the future . The growth of the market can be attributed to the increasing demand for DMAEA in various industries such as the medical industry, coating & printing industry, pulp & paper, consumer goods, chemical industry, and others .
Mechanism of Action
Target of Action
Dimethylaminoethyl acrylate benzyl chloride is an important acrylic monomer that gives basic properties to copolymers . The primary target of this compound is the polymer structure where it is incorporated as a monomer unit .
Mode of Action
The mode of action of this compound involves its incorporation into polymer structures. It is an unsaturated carboxylic acid ester having a tertiary amino group . This compound is capable of reacting with bases and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol .
Biochemical Pathways
The biochemical pathway of this compound involves its reaction with bases and its rapid hydrolysis to acrylic acid and dimethylaminoethanol . This process affects the polymerization pathway, leading to the formation of copolymers with basic properties .
Pharmacokinetics
It is known that this compound is miscible with water , which suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the formation of copolymers with basic properties . These copolymers can have various applications, including in the production of paper making chemicals and flocculants .
Action Environment
The action of this compound is influenced by environmental factors. For instance, it tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators . Therefore, it must be adequately stabilized and stored in a dry and cool place .
properties
IUPAC Name |
benzyl-dimethyl-(2-prop-2-enoyloxyethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20NO2.ClH/c1-4-14(16)17-11-10-15(2,3)12-13-8-6-5-7-9-13;/h4-9H,1,10-12H2,2-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCZDEVLEULNLJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC(=O)C=C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31361-95-2 | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31361-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9050430 | |
Record name | N-(2-Acryloyloxyethyl)-N-benzyl-N,N-dimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9050430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
46830-22-2 | |
Record name | Acryloyloxyethyldimethylbenzylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=46830-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylaminoethyl acrylate benzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046830222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2-Acryloyloxyethyl)-N-benzyl-N,N-dimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9050430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLAMINOETHYL ACRYLATE BENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9330J8T133 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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